molecular formula C5H3F2N3O B1322614 3,6-Difluoropyrazine-2-carboxamide CAS No. 356783-29-4

3,6-Difluoropyrazine-2-carboxamide

Cat. No. B1322614
M. Wt: 159.09 g/mol
InChI Key: WIQUNYNMYIJSCV-UHFFFAOYSA-N
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Patent
US06800629B2

Procedure details

In a mixture of 570 mL of 12 mol/L hydrochloric acid and 57 mL of tetrahydrofuran was suspended 57.3 g of 3,6-difluoro-2-pyrazinecarbonitrile. The suspension was stirred at 30-35° C. for 6.5 hours. The reaction mixture was concentrated to dryness under reduced pressure, 100 mL of ethanol was added, and then the solvent and hydrochloric acid were removed under reduced pressure. The residue thus obtained was washed with ethanol and diisopropyl ether to obtain 53.7 g of 3,6-difluoro-2-pyrazinecarboxamide as a colorless solid product.
Quantity
57.3 g
Type
reactant
Reaction Step One
Quantity
57 mL
Type
reactant
Reaction Step Two
Quantity
570 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([C:9]#[N:10])=[N:4][C:5]([F:8])=[CH:6][N:7]=1.[O:11]1CCCC1>Cl>[F:1][C:2]1[C:3]([C:9]([NH2:10])=[O:11])=[N:4][C:5]([F:8])=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
57.3 g
Type
reactant
Smiles
FC=1C(=NC(=CN1)F)C#N
Step Two
Name
Quantity
57 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
570 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
32.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The suspension was stirred at 30-35° C. for 6.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness under reduced pressure, 100 mL of ethanol
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the solvent and hydrochloric acid were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
WASH
Type
WASH
Details
was washed with ethanol and diisopropyl ether

Outcomes

Product
Details
Reaction Time
6.5 h
Name
Type
product
Smiles
FC=1C(=NC(=CN1)F)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 53.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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